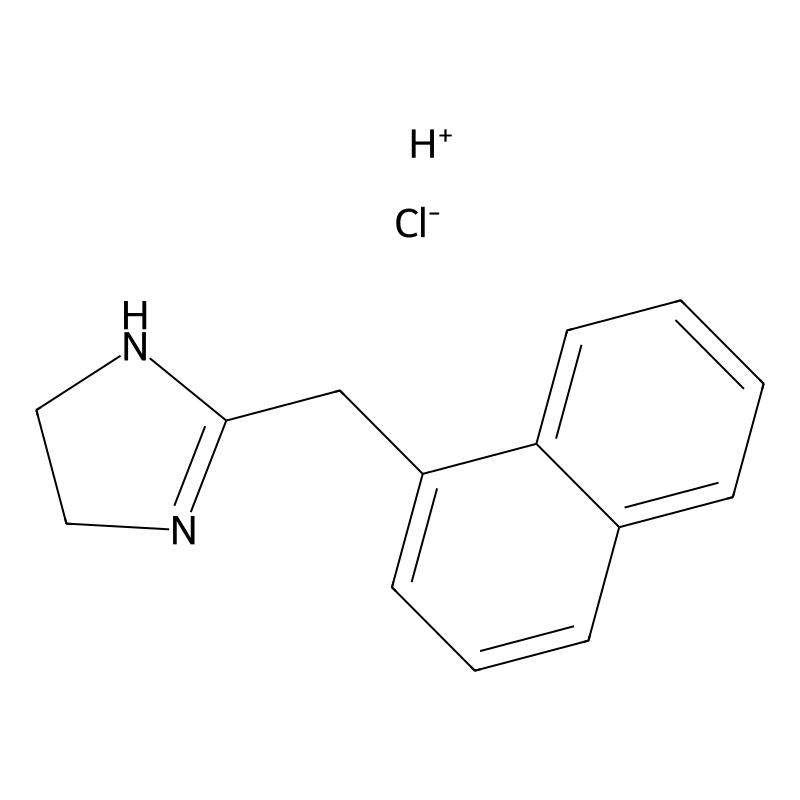

Naphazoline Hydrochloride

C14H15ClN2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C14H15ClN2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol; slightly soluble in chlorform; insoluble in benzene and ether

In water, 4.0X10+5 mg/L at 25 °C

Synonyms

Canonical SMILES

Naphazoline hydrochloride mechanism of action alpha adrenergic receptors

Mechanism of Action and Receptor Targeting

Naphazoline is a sympathomimetic agent that functions as a mixed α1- and α2-adrenergic receptor agonist [1] [2]. It acts directly on these receptors in the smooth muscle walls of small arterioles, with little to no effect on beta-adrenergic receptors [2].

The table below summarizes its primary molecular targets and the resulting physiological effects.

| Molecular Target | Action | Primary Physiological Effect | Site of Action |

|---|---|---|---|

| Alpha-1 Adrenergic Receptor | Agonist [3] | Vasoconstriction [1] | Arterioles (Conjunctiva, Nasal Mucosa) [3] |

| Alpha-2 Adrenergic Receptor | Agonist [3] [1] | Vasoconstriction [1] | Arterioles (Conjunctiva, Nasal Mucosa) [3] |

| D(2) Dopamine Receptor | Agonist [3] | Information Not Specified | Information Not Specified |

Stimulation of alpha-adrenergic receptors triggers the contraction of vascular smooth muscle [4]. This vasoconstriction reduces blood flow to the affected area, leading to decreased swelling (edema) and congestion [3] [4].

- In the eye: Constriction of conjunctival blood vessels reduces redness and itching [3] [2].

- In the nose: Constriction of nasal blood vessels reduces nasal congestion and swelling [3].

The onset of action is rapid, typically within 10 minutes, and the effects can last from 2 to 6 hours [2].

Detailed Signaling and Efficacy Insights

Beyond basic receptor activation, the intrinsic efficacy of naphazoline determines its signaling pathway selectivity.

Naphazoline's signaling pathway via Gi protein

A 2022 study revealed that naphazoline has low intrinsic efficacy at the α2A-adrenergic receptor [5]. This pharmacological property means that while it effectively stimulates Gi-protein mediated pathways (leading to inhibition of adenylyl cyclase and a decrease in cAMP), it does not stimulate Gs-mediated cAMP production [5]. This monophasic (Gi-only) response contrasts with high-intrinsic-efficacy agonists like brimonidine, which can produce a biphasic response (Gi followed by Gs stimulation) in systems with high receptor reserve [5].

Analytical Methods for Characterization

Robust analytical methods are essential for studying naphazoline and ensuring drug quality. HPLC is the primary technique, with detailed methodologies available.

| Method Aspect | Details |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC or UHPLC) [6] [7] |

| Detection | Diode Array Detector (DAD) or Photodiode Array (PDA), often with Mass Spectrometry (MS) [6] [7] |

| Common Column | C18 column (e.g., XSelect Premier CSH C18, 4.6 x 150 mm, 2.5 µm) [7] |

| Mobile Phase | Buffer (e.g., phosphate buffer pH 6.0 or 0.1% formic acid) mixed with an organic modifier like acetonitrile or methanol in a gradient or isocratic elution [6] [7] |

| Flow Rate | ~1.0 - 1.5 mL/min [6] [7] |

| Detection Wavelength | 260 nm [6] [7] |

| Key Application | Simultaneous determination of naphazoline HCl and pheniramine maleate in eye drops and spiked rabbit aqueous humor; analysis of official impurities [6]. |

HPLC analysis workflow for naphazoline

The standard sample preparation involves dissolving the drug substance or product in a solvent like a mixture of water and methanol [7]. For impurity testing, a sample is often "spiked" with known impurities to validate the method's ability to separate and quantify all components simultaneously [6] [7].

Research and Clinical Context

- Therapeutic Use: Primarily in over-the-counter products for temporary relief of ocular redness and nasal congestion [3] [2]. It is also found in prescription combinations with antihistamines for allergic conjunctivitis [6] [2].

- Safety Profile: Overuse can lead to rebound hyperemia (congestion) and rhinitis medicamentosa [3] [1]. Accidental ingestion, particularly in children, can cause severe central nervous system depression (e.g., drowsiness, hypothermia, coma) and cardiovascular effects due to systemic absorption [3] [8] [2].

References

- 1. Naphazoline [en.wikipedia.org]

- 2. Naphazoline Monograph for Professionals [drugs.com]

- 3. Naphazoline: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. What is the mechanism of Naphazoline Hydrochloride? [synapse.patsnap.com]

- 5. The signaling and selectivity of α‐adrenoceptor agonists ... [pmc.ncbi.nlm.nih.gov]

- 6. Determination of naphazoline HCl, pheniramine maleate ... [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Method Development for the Analysis of ... [waters.com]

- 8. Naphazoline - an overview | ScienceDirect Topics [sciencedirect.com]

naphazoline hydrochloride pharmacokinetics absorption distribution

Known Pharmacokinetic Parameters of Naphazoline

The table below summarizes the available data on naphazoline's pharmacokinetic properties. Note that specific quantitative measures like bioavailability, volume of distribution, and protein binding are not definitively established [1].

| Parameter | Available Information / Data Status |

|---|---|

| Absorption | Data is scarce. As a weakly basic, lipophilic imidazoline compound, it is expected to have high bioavailability from the gastrointestinal tract [1]. |

| Distribution | Data is scarce. Imidazoline compounds are distributed throughout the body and can cross the blood-brain barrier [1]. |

| Protein Binding | Data is unavailable [1]. |

| Route of Elimination | A large fraction of the dose may be excreted unchanged in the urine, with some hepatic metabolism. Urinary excretion is higher in more acidic urine [1]. |

| Half-Life | Not definitively determined. The pharmacodynamic effect lasts 4 to 8 hours [1]. |

Experimental Protocols for Analysis

For a compound with limited published data, generating pharmacokinetic information relies on robust analytical and experimental methods. Here are detailed protocols for key assays.

Chromatographic Analysis and Stability Testing

This method is crucial for quantifying naphazoline in formulations and stability samples, which is a prerequisite for pharmacokinetic studies [2] [3].

- Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS). Use a C18 column (e.g., Hypersil ODS, 250 x 4.6 mm, 5 µm) [3].

- Mobile Phase: Phosphate buffer pH 6.0 and Acetonitrile in a ratio of 70:30 (v/v) [3].

- Flow Rate: 1.0 mL/min [3].

- Detection: 260 nm for DAD, or use MS in positive ion mode for higher sensitivity [3].

- Sample Preparation:

- Forced Degradation/Stability: Expose naphazoline solutions in a range of pH buffers (e.g., 1-13) to UVA/VIS light (300-800 nm) to study degradation kinetics and identify products via HRMS/MS [2].

In Vitro Release Kinetics Using Hydrogel Models

This protocol assesses release behavior, which indirectly informs absorption potential [4].

- Hydrogel Synthesis:

- Solution A: Mix free radical initiator (Ammonium Persulfate) with solvent (Ethylene Glycol) [4].

- Solution B: Mix backbone monomer (HEMA or HPMA), pH-sensitive monomer (DMAEMA), crosslinker (e.g., EGDMA), catalyst (TEMED), and the target molecule (Naphazoline) [4].

- Combine Solutions A and B, pour into a mold, and allow to polymerize at 5°C for 24 hours [4].

- Drug Release Experiment:

- Cut hydrogels into standardized pieces (e.g., 5x5 mm).

- Submerge them in Phosphate Buffered Saline (PBS) at pH 7.4 to simulate physiological conditions.

- Maintain the system at a constant temperature (e.g., 37°C) with agitation.

- At predetermined intervals (e.g., hourly for 12 hours), analyze the release medium using a validated UV-Vis or HPLC method to determine naphazoline concentration [4].

In Vitro Phototoxicity and Risk Assessment

This evaluates a key safety aspect relevant to topical application [2].

- Cell Culture: Use BALB/c 3T3 mouse fibroblasts. Maintain cells in standard culture conditions.

- Drug Treatment and Irradiation:

- Expose cells to various concentrations of naphazoline (e.g., starting from 5 µg/mL).

- Irradiate the treatment group with UVA/VIS light (e.g., 300-800 nm) at a controlled dose.

- Include a non-irradiated control group treated with the same concentrations of naphazoline.

- Viability Assessment: After irradiation, assess cell viability using standard assays like MTT or Neutral Red Uptake (NRU) 24-48 hours post-treatment [2].

- Data Analysis: Compare the viability of irradiated vs. non-irradiated cells. A significant decrease in viability only in the irradiated group indicates a phototoxic potential.

Relationship Between Molecular Properties and Pharmacokinetics

The following diagram illustrates the logical relationship between naphazoline's molecular properties and its observed or predicted pharmacokinetic behaviors, particularly the data gaps and research pathways.

Naphazoline R&D Pathways: Properties and Data Gaps

Research Implications and Future Directions

The primary challenge is the scarcity of definitive quantitative data, which directs research toward specific areas:

- Focus on Advanced Analytics: Modern techniques like UPLC-HRMS/MS are essential for separating, identifying, and quantifying naphazoline and its degradants in complex matrices, filling fundamental data gaps [2] [3].

- Evaluate Degradation and Safety: Naphazoline is photosensitive. Its photodegradants can be potentially toxic and mutagenic, making stability testing and in vitro phototoxicity assessment critical for topical product development [2].

- Leverage Predictive Models: Using in silico tools (e.g., OSIRIS, Toxtree) to predict toxicity of degradants and in vitro models (e.g., hydrogel release) to understand release kinetics are valuable strategies in the absence of full clinical data [2] [4].

References

- 1. Naphazoline: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Two Small Molecule Drugs with Topical Applications ... [mdpi.com]

- 3. Determination of naphazoline HCl, pheniramine maleate ... [pmc.ncbi.nlm.nih.gov]

- 4. Influence of drug and polymer molecular weight on release ... [nature.com]

naphazoline hydrochloride historical development and discovery

Historical Development & Pharmacological Profile

The table below summarizes the key historical and pharmacological data for naphazoline:

| Aspect | Details |

|---|---|

| Initial Discovery & Patent | Patented in 1934 [1]. |

| First Medical Use | Entered medical use in 1942 [1] [2]. |

| Discovery Context | Developed from research that combined the phenylethylamine moiety of adrenaline with the imidazole structure of histamine, which also led to the α-adrenoceptor antagonist tolazoline [3]. |

| Primary Pharmacological Class | Imidazoline sympathomimetic; mixed α1- and α2-adrenergic receptor agonist [1] [2]. |

| Mechanism of Action | Stimulates alpha adrenergic receptors in arterioles, causing vasoconstriction. This leads to decreased congestion and redness at the application site (ocular or nasal) [1] [2]. It also causes the release of norepinephrine in sympathetic nerves [2]. |

| Initial & Common Uses | Used for severe rhinitis, allergic reactions, and to stop nosebleeds. Also used in eye drops to relieve red eye [3] [1]. |

Synthesis and Analytical Methods

Chemical Synthesis

The synthesis of naphazoline, as outlined in the search results, is a two-step process beginning with (1-naphthyl)acetonitrile [3]:

- Reaction with ethanol to form an iminoester intermediate.

- Heterocyclization of this intermediate with ethylenediamine yields naphazoline (2-(1-naphthylmethyl)-2-imidazoline).

Analytical Protocol

A modern analytical method for determining naphazoline HCl in eye drops and biological fluids (like rabbit aqueous humor) has been validated [4]. This method can be used for quality control and stability studies.

- Technique: Reverse-Phase High-Performance Liquid Chromatography with a Diode-Array Detector (RP-HPLC-DAD).

- Column: Hypersil ODS (5 µm, 250 x 4.6 mm i.d.).

- Mobile Phase: Phosphate buffer (pH 6.0) and acetonitrile in a ratio of 70:30 (v/v).

- Flow Rate: 1.0 mL min⁻¹.

- Detection: UV detection at 260.0 nm.

- Validation: The method was validated as per ICH guidelines, proving to be linear, accurate, precise, and robust for the simultaneous determination of naphazoline and its impurities [4].

Formulation Development and Safety

Modern Formulation Approaches

Research into advanced ocular delivery systems for naphazoline includes in situ gelling systems [5]. These liquid formulations undergo a sol-to-gel transition upon instillation in the eye, which can enhance ocular retention time, increase bioavailability, and reduce dosing frequency.

Adverse Effects and Contraindications

The table below outlines critical safety information:

| Category | Details |

|---|

| Common Side Effects | Ophthalmic use: Transient stinging, irritation, blurred vision, mydriasis (pupil dilation), increased intraocular pressure [1]. Nasal use: Rebound congestion (rhinitis medicamentosa) with extended use [1]. | | Systemic Toxicity | Particularly in children: CNS depression (can progress to coma), hypothermia, bradycardia [3] [2]. | | Important Contraindications | Hypersensitivity to naphazoline; use in infants and young children; patients taking MAO inhibitors [1]. | | Special Population Warnings | Use with caution in patients with severe cardiovascular disease, diabetes, hypertension, or hyperthyroidism [1]. |

Research Gaps and Note on Information

It is important to note that the search results lacked:

- Detailed experimental protocols for early key experiments.

- Quantitative data on pharmacokinetics (e.g., exact half-life, volume of distribution) and comprehensive pre-clinical data.

- In-depth information on the signaling pathways involved.

The mechanism of action of naphazoline can be summarized as follows. It acts primarily as a vasoconstrictor on alpha-adrenergic receptors in the conjunctival and nasal arterioles [1] [2].

References

- 1. Naphazoline [en.wikipedia.org]

- 2. Naphazoline: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Naphazoline - an overview [sciencedirect.com]

- 4. Determination of naphazoline HCl, pheniramine maleate ... [pubs.rsc.org]

- 5. A STUDY ON STABILITY AND IN VIVO DRUG RELEASE ... [semanticscholar.org]

what is naphazoline hydrochloride used for

Clinical Applications and Formulations

Naphazoline hydrochloride is formulated for topical administration in both ophthalmic and nasal preparations. The table below summarizes its primary clinical uses and available formulations.

| Route of Administration | Approved Indications | Common Brand Names (Examples) | Typical Strengths (as hydrochloride) |

|---|

| Ophthalmic [1] [2] | Temporary relief of conjunctival congestion (redness), itching, and minor eye irritation [2]. | AK-Con, Albalon, Clear Eyes, Vasocon [1] [2] | Prescription: 0.1% [2] [3] OTC: 0.012% - 0.03% [2] [4] | | Nasal [1] [2] | Temporary relief of nasal congestion due to common cold, hay fever, or other allergies [2] [5]. | Privine [2] [5] | 0.05% solution/spray [2] [6] [5] |

Naphazoline is also found in fixed-dose combination products, frequently paired with antihistamines (e.g., pheniramine, antazoline) for enhanced relief of allergic symptoms, or with astringents (e.g., zinc sulfate) [1] [2].

Mechanism of Action and Signaling Pathways

Naphazoline is a sympathomimetic amine that acts as a direct agonist on alpha-adrenergic receptors [2] [4] [7]. It is classified as a mixed α1/α2-adrenergic receptor agonist with a binding affinity of approximately 2:1 for α2:α1 receptors [4].

The vasoconstrictive effect is mediated through G-protein coupled receptor signaling pathways in vascular smooth muscle cells, as illustrated below:

Figure: Signaling pathway of naphazoline-induced vasoconstriction via α-adrenergic receptors.

- α1-Receptor Pathway: Stimulation of Gq-protein coupled α1-receptors activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3). IP3 triggers calcium release from the sarcoplasmic reticulum, resulting in calcium-calmodulin activation and myosin light chain phosphorylation, culminating in vascular smooth muscle contraction [4].

- α2-Receptor Pathway: Stimulation of Gi-protein coupled α2-receptors inhibits adenylate cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP also promotes smooth muscle contraction [4].

This constriction of arterioles in the conjunctiva and nasal mucosa reduces blood flow, decreases fluid secretion, and alleviates swelling and redness [1] [8].

Pharmacological and R&D Profile

The following table consolidates key pharmacological data and research and development (R&D) status for this compound.

| Parameter | Details |

|---|---|

| Drug Class | Imidazoline-derivative sympathomimetic amine; Vasoconstrictor [2] [9] |

| Molecular Formula | C₁₄H₁₄N₂ [1] |

| Modality | Small Molecule [1] [7] |

| R&D Status | Approved globally for nasal obstruction and ocular congestion [7]. |

| Primary Molecular Targets | Alpha-2A adrenergic receptor, Alpha-1A adrenergic receptor, D(2) dopamine receptor [1]. |

| Onset of Action | Within 10 minutes [2] [8]. |

| Duration of Action | 2 to 6 hours [2] [8] [6]. |

| Protein Binding | Data unavailable [1]. |

| Half-Life | Not fully determined; effects last 4-8 hours. Other imidazoline compounds have half-lives ranging from 2-12 hours [1]. |

Key Safety and Toxicity Considerations

- Rebound Congestion: Prolonged or frequent use (beyond 3-5 days) can lead to rhinitis medicamentosa or rebound hyperemia upon discontinuation [1] [2] [8]. This is attributed to down-regulation of norepinephrine production and receptor desensitization [1].

- Systemic Toxicity: Accidental ingestion, particularly in children, can cause severe central nervous system depression (including coma, hypothermia, sedation) and cardiovascular effects (bradycardia, hypotension, hypertension) [1] [2] [10].

- Important Drug Interactions: Concurrent use with Monoamine Oxidase Inhibitors (MAOIs) is contraindicated due to the risk of severe hypertensive crisis. Interactions with tricyclic antidepressants may also potentiate pressor effects [2] [3].

- Special Populations: Safety and effectiveness in pediatric patients under 12 years of age (nasal) or 6 years of age (ophthalmic, OTC) have not been established, and use is generally not recommended [2] [6] [5].

References

- 1. : Naphazoline , Interactions, Uses Mechanism of Action [go.drugbank.com]

- 2. Monograph for Professionals - Drugs.com Naphazoline [drugs.com]

- 3. ALBALON® (this compound ophthalmic ... [dailymed.nlm.nih.gov]

- 4. Over-the-Counter Ocular Decongestants in the United States [pmc.ncbi.nlm.nih.gov]

- 5. nasal (Privine): Naphazoline , Side Effects, Interactions... - WebMD Uses [webmd.com]

- 6. naphazoline (OTC) [reference.medscape.com]

- 7. Unleashing the Power of this compound [synapse.patsnap.com]

- 8. : Naphazoline , Dosage, Side Effects and More | CIMS India Uses [mims.com]

- 9. Naphazoline - an overview | ScienceDirect Topics [sciencedirect.com]

- 10. Naphazoline - an overview [sciencedirect.com]

thermal degradation behavior of naphazoline hydrochloride

Thermal and Stability Characteristics

The table below summarizes key data on the thermal and degradation properties of naphazoline hydrochloride (NPZ):

| Property | Value / Description | Experimental Conditions | Citation |

|---|---|---|---|

| Melting Point (Onset) | 527.93 K (254.78 °C) | Heating rate: 10 K/min; Atmosphere: Nitrogen | [1] [2] |

| Thermal Behavior | Melting with immediate onset of decomposition (1.74% mass loss). | Temperature range: 527.93 K to 547.45 K | [1] [2] |

| Primary Degradation Product | Naphthalene acetylethylenediamine (identified as the main impurity). | Not specified | [1] |

| Photostability | Degrades under UVA/VIS light; highest degradation at pH below 7. Generates Reactive Oxygen Species (ROS). | Irradiation range: 300–800 nm | [3] |

Experimental Protocols for Stability Assessment

For researchers aiming to characterize NPZ's stability, here are methodologies adapted from recent studies.

Thermal Characterization via TG-DSC

This protocol determines the melting point and observes concurrent decomposition.

- Instrument: Simultaneous Thermogravimetric-Differential Scanning Calorimetry (TG-DSC)

- Procedure:

- Place a 5-10 mg sample of NPZ in an open alumina crucible.

- Purge the furnace with nitrogen gas (flow rate: 50 mL/min).

- Heat the sample from room temperature to 573.15 K (300 °C) at a constant heating rate of 10 K/min.

- Record the DSC curve for melting onset temperature and the TG curve for mass loss.

- Key Observations: You will observe a single endothermic peak in the DSC curve corresponding to the melting point. A concurrent mass loss in the TG curve indicates that decomposition begins during the melting process [1] [2].

Stability-Indicating Assay by HPLC

This method separates NPZ from its degradation products for quantitative analysis.

- Chromatographic Conditions:

- Procedure:

The following diagram illustrates the workflow for a comprehensive stability study integrating these methods:

Formulation and Handling Recommendations

To ensure stability during drug development:

- Control pH: As a basic compound (pKa ~10.8), NPZ is most stable in neutral to slightly alkaline conditions. Formulations should avoid highly acidic environments to minimize degradation [3] [5].

- Protect from Light: NPZ is photosensitive. Use light-resistant packaging for both bulk drug substance and final formulations to prevent photodegradation [3].

- Monitor Impurities: Quality control should specifically monitor for naphthalene acetylethylenediamine and other related substances listed in pharmacopeias [1] [7].

The available data clearly defines the initial thermal decomposition event but does not provide a full profile of decomposition products or kinetics at lower temperatures. Future research could focus on isothermal studies to model degradation over time under typical storage and processing conditions.

References

- 1. Solid-liquid phase equilibrium of naphazoline ... [sciencedirect.com]

- 2. Solubility measurement, thermodynamic correlation and ... [sciencedirect.com]

- 3. Two Small Molecule Drugs with Topical Applications ... [pmc.ncbi.nlm.nih.gov]

- 4. A validated stability-indicating HPLC method for the ... [pmc.ncbi.nlm.nih.gov]

- 5. A validated stability-indicating HPLC method for the simultaneous... [bmcchem.biomedcentral.com]

- 6. Synthesis and identification of the primary degradation ... [semanticscholar.org]

- 7. A green TLC densitometric method for the simultaneous ... [pmc.ncbi.nlm.nih.gov]

HPLC method for naphazoline hydrochloride pheniramine maleate simultaneous determination

Summary of HPLC Methods for NPZ and PHN

| Parameter | Stability-Indicating Method [1] [2] | Impurity Profiling Method [3] [4] |

|---|---|---|

| Analytical Goal | Assay and stability-indicating method | Assay and impurity determination |

| Column | Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) | Hypersil ODS Column (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer pH 2.8 : Methanol (68:32, v/v) • Buffer: 10 mM, contains 0.5% triethylamine | Phosphate Buffer pH 6.0 : Acetonitrile (70:30, v/v) | | Flow Rate | 1.0 mL/min | 1.0 mL/min | | Detection (DAD) | 280 nm | 260 nm | | Run Time | ~10 minutes | Not specified, but method is described as simple and rapid | | Linearity Range | PHN: 150–1200 µg/mL NPZ: 12.5–100 µg/mL | PHN: 10–110 µg/mL NPZ: 5–45 µg/mL | | LOD/LOQ | PHN: 0.3 / 1.0 µg/mL NPZ: 0.07 / 0.2 µg/mL | Provided for both drugs and three impurities |

Detailed Experimental Protocols

Protocol 1: Stability-Indicating Assay

This method is optimized for separating the active ingredients from their degradation products and is validated according to ICH guidelines [1] [2].

- Materials & Reagents: Methanol (HPLC grade), Potassium Dihydrogen Phosphate, Ortho-Phosphoric Acid, Triethylamine, High-purity water.

- Standard Solution Preparation:

- Stock Solutions: Accurately weigh about 75 mg of Pheniramine Maleate (PHN) and 6.25 mg of Naphazoline HCl (NPZ) reference standards. Transfer to a 50 mL volumetric flask and dissolve in the mobile phase or diluent to volume.

- Working Standard Solution: Dilute the stock solution appropriately with the mobile phase to obtain a solution within the linearity range (e.g., PHN ~600 µg/mL and NPZ ~50 µg/mL).

- Sample Solution Preparation (Eye Drops):

- Transfer an equivalent of 3 mg of PHN and 0.25 mg of NPZ from the eye drops sample to a 10 mL volumetric flask.

- Dilute to volume with the mobile phase, sonicate to dissolve, and mix well.

- Filter the solution through a 0.45 µm or 0.22 µm membrane filter before injection.

- Chromatographic Procedure:

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

- Inject 10 µL of the filtered standard and sample solutions.

- Record the chromatograms for about 10 minutes and measure the peak areas.

- Identify NPZ and PHN peaks by comparing their retention times with the standard. The typical elution order is NPZ (around 3.0 min), followed by PHN (around 6.0 min) [1].

- System Suitability: Before analysis, ensure the system meets the following criteria [1]:

- Theoretical Plates: >6000 for both PHN and NPZ.

- Resolution (Rs): ≥3 between the two analytes and any degradation peak.

- Peak Symmetry: Between 0.80 and 1.20.

Protocol 2: Assay and Impurity Determination

This method is designed for the simultaneous quantification of both active ingredients and three of their official impurities [3] [4].

- Materials & Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate, High-purity water. Adjust the buffer to pH 6.0.

- Standard & Sample Preparation:

- Prepare stock and working standard solutions for both NPZ, PHN, and their impurities (NPZ Impurity B, PHN Impurity A, PHN Impurity B) in the mobile phase or a suitable solvent like methanol.

- For the eye drops sample, dilute accurately to a concentration within the linear range of the method (e.g., NPZ ~20 µg/mL and PHN ~60 µg/mL).

- Chromatographic Procedure:

- Inject the standard and sample solutions.

- The method is linear for NPZ and its impurity B (5.00–45.00 µg/mL), and for PHN (10.00–110.00 µg/mL) and its impurities A and B (10–70 µg/mL and 10–120 µg/mL, respectively) [3].

Method Validation Overview

Both methods have been rigorously validated. Key parameters for the stability-indicating method are summarized below [1]:

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | > 0.999 for both PHN and NPZ |

| Precision (RSD) | ≤ 2.0% |

| Accuracy (Recovery) | Close to 100% |

| Specificity | Peak purity ≥ 980 after stress testing, confirming separation from degradation products |

| Robustness | Method proven robust for intended use |

Application in Drug Development Workflow

The following diagram illustrates the typical workflow for applying these HPLC methods in a quality control or drug development setting.

Important Practical Notes

- Peak Identification: For the stability-indicating method, note that Pheniramine Maleate may show two peaks—the early peak (approx. 1.7 min) corresponds to the maleate ion, while the later main peak (approx. 3.0-6.0 min) is the pheniramine ion used for quantification [1] [2].

- Method Selection: The stability-indicating method is ideal for forced degradation studies. The impurity profiling method is more suitable for monitoring known official impurities as per pharmacopeial standards [3].

- Modern Approaches: Recent literature explores greener and faster techniques, including TLC-densitometry and chemometrics-assisted spectrophotometry, which can be useful for initial screening or when HPLC is not available [5] [6].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further specifics on a particular aspect, feel free to ask.

Reference List

- Chemistry Central Journal (2014) A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations. [1] [2]

- RSC Advances (2021) Determination of naphazoline HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method. [3] [4]

- BMC Chemistry (2022) A green TLC densitometric method for the simultaneous detection and quantification of naphazoline HCl, pheniramine maleate along with three official impurities. [5]

- Scientific Reports (2023) Application of multivariate chemometrics tools for spectrophotometric determination of naphazoline HCl, pheniramine maleate and three official impurities in their eye drops. [6]

References

- 1. A validated stability-indicating HPLC for the method ... simultaneous [link.springer.com]

- 2. A validated stability-indicating HPLC method for the ... [pmc.ncbi.nlm.nih.gov]

- 3. Determination of naphazoline HCl, pheniramine maleate ... [pubs.rsc.org]

- 4. Determination of naphazoline HCl, pheniramine maleate ... [sciencedirect.com]

- 5. A green TLC densitometric method for the simultaneous ... | CoLab [colab.ws]

- 6. Application of multivariate chemometrics tools for spectrophotometric... [nature.com]

stability-indicating HPLC method for naphazoline HCl in pharmaceuticals

Application Note: Stability-Indicating HPLC Method for Naphazoline HCl

This document details a validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Naphazoline HCl (NPZ) in pharmaceutical formulations, particularly in combination with Pheniramine Maleate (PHE). The method effectively separates the active pharmaceutical ingredients (APIs) from their degradation products, making it suitable for stability testing and routine quality control [1] [2].

Introduction

Naphazoline HCl is a sympathomimetic agent with marked α-adrenergic activity, commonly used as a vasoconstrictor in ocular and nasal preparations [1] [2]. A stability-indicating method is essential for quantifying the active ingredient and detecting degradation products that may form under various stress conditions, ensuring the safety and efficacy of the pharmaceutical product throughout its shelf life.

Experimental Protocol

2.1 Materials and Reagents

- Analytes: Naphazoline HCl and Pheniramine Maleate reference standards.

- Chemicals: Methanol (HPLC grade), Potassium dihydrogen phosphate (KH₂PO₄), Triethylamine (TEA, HPLC grade), Orthophosphoric acid.

- Water: Deionized, HPLC grade.

2.2 Instrumentation and Chromatographic Conditions Two robust methods have been reported. The key parameters are summarized in the table below for easy comparison.

Table 1: Chromatographic Conditions for Two Stability-Indicating Methods

| Parameter | Method A (Huang et al., 2014) [1] [2] | Method B (Kelani et al., 2021) [3] |

|---|---|---|

| Objective | Simultaneous determination of PHE and NPZ | Simultaneous determination of PHE, NPZ, and three official impurities |

| Column | Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) | Hypersil ODS C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer (10 mM, pH 2.8) + 0.5% TEA : Methanol (68:32, v/v) | Phosphate Buffer (pH 6.0) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection (λ) | 280 nm (Diode Array Detector) | 260 nm (Diode Array Detector) |

| Run Time | < 10 minutes | Information not specified in excerpt |

| Column Temp. | Ambient | Ambient |

2.3 Preparation of Solutions

- Standard Stock Solutions (Method A): Prepare separate stock solutions of NPZ (e.g., 1 mg/mL) and PHE (e.g., 1 mg/mL) in the mobile phase or a suitable solvent [1].

- Standard Stock Solutions (Method B): Prepare stock solutions of NPZ (e.g., 250 mg/L) and PHE (e.g., 100 mg/L) [3].

- Calibration Standards: Dilute the stock solutions to appropriate concentrations in volumetric flasks using the mobile phase. Method A uses a linear range of 12.5–100 µg/mL for NPZ and 150–1200 µg/mL for PHE [1] [2]. Method B uses 5.00–45.00 µg/mL for NPZ and 10.00–110.00 µg/mL for PHE [3].

- Sample Preparation: For eye drops or other formulations, dilute an accurately measured volume or weight equivalent to the working range with the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.

2.4 Forced Degradation (Stress Testing) Studies Stress studies are critical to demonstrate the stability-indicating nature of the method. The following workflow outlines a standard procedure for subjecting the API and formulation to various stress conditions.

The diagram below illustrates the logical workflow for conducting forced degradation studies.

2.5 System Suitability Testing Before sample analysis, ensure the HPLC system is performing adequately. The following parameters should be evaluated using a standard solution.

Table 2: Typical System Suitability and Validation Parameters (Method A)

| Parameter | Result for Naphazoline HCl | Acceptance Criteria (Typical) |

|---|---|---|

| Theoretical Plates (N) | 6475 [1] | > 2000 |

| Tailing Factor / Symmetry | 0.93 [1] | 0.8 - 1.2 |

| Resolution (from PHE) | 7.75 [1] | > 2.0 |

| Linearity (R²) | > 0.999 [1] [2] | > 0.999 |

| LOD | 0.02 µg/mL [1] | - |

| LOQ | 0.07 µg/mL [1] | - |

Method Validation Results

The method was validated as per ICH guidelines, demonstrating satisfactory results for all parameters [1] [2] [3].

- Specificity: The method successfully resolved NPZ and PHE peaks from degradation products generated under all stress conditions. Peak purity, as determined by a diode array detector (DAD), was ≥ 980 for both analytes, confirming specificity [1] [2].

- Linearity and Range: Excellent linearity was demonstrated over the concentration ranges specified in Section 2.3, with correlation coefficients (R²) greater than 0.999 [1] [2] [3].

- Accuracy and Precision: The method was confirmed to be accurate and precise. Recovery values were close to 100%, and relative standard deviation (RSD) values for repeatability and intermediate precision were typically less than 2.0% [3].

- Robustness: The method was found to be robust, meaning it was resistant to small, deliberate variations in chromatographic conditions such as mobile phase composition, pH, and flow rate [1] [3].

Key Considerations for the Analyst

- Recent Advances: A 2025 study highlights that Naphazoline's stability can be influenced by interactions with certain pharmaceutical excipients (e.g., Mannitol, Tris HCl) under forced degradation conditions (high temperature/humidity, UV-Vis light) [4]. This underscores the importance of testing the final formulation, not just the pure API.

- Peak Identification: In the chromatogram, Pheniramine Maleate will typically show two peaks: one for the maleate ion (earlier retention time) and one for the pheniramine ion. The quantitation of PHE should be based on the pheniramine peak [1] [2].

- Mobile Phase pH: The pH of the buffer is a critical parameter that significantly affects the ionization, retention time, and peak shape of the analytes. It must be carefully controlled and reported [1].

Conclusion

The described stability-indicating HPLC methods are robust, accurate, and precise for the quantitative analysis of Naphazoline HCl in pharmaceutical formulations. Method A is fast and suitable for routine quality control of APIs, while Method B is more comprehensive for monitoring impurities. The methods are fully validated per ICH guidelines and can be reliably implemented in quality control laboratories.

References

- 1. A validated stability - indicating for the simultaneous... HPLC method [link.springer.com]

- 2. A validated stability-indicating HPLC method for the ... [pmc.ncbi.nlm.nih.gov]

- 3. Determination of naphazoline HCl, pheniramine maleate ... [pubs.rsc.org]

- 4. Spectroscopic and Chemometric Evaluation of the Stability ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Voltammetric Determination of Naphazoline Hydrochloride using an Al₂O₃ Nanoparticle-Modified Carbon Paste Electrode

Introduction

Naphazoline hydrochloride (NPZ) is an imidazoline derivative with alpha-adrenergic agonist activity, commonly used as a decongestant in ocular and nasal pharmaceutical formulations. [1] The monitoring of NPZ levels is crucial in pharmaceutical quality control and clinical analysis. Electrochemical methods, particularly voltammetry using modified electrodes, offer a rapid, sensitive, and cost-effective alternative to chromatographic and spectroscopic techniques.

This document details a validated protocol using a carbon paste electrode modified with aluminium oxide nanoparticles (Al₂O₃NPs/CPE) for the square-wave anodic adsorptive stripping voltammetric (SWAAdSV) determination of NPZ. This method is characterized by its high sensitivity, excellent selectivity, and successful application in complex matrices like human serum. [2] [3]

Summary of Analytical Methods for this compound

The following table summarizes key analytical parameters for the Al₂O₃NPs/CPE method and compares it with other electrochemical techniques reported in the literature.

Table 1: Comparison of Electrochemical Methods for the Determination of this compound

| Electrode Type | Method | Linear Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Application | Reference |

|---|---|---|---|---|---|

| Al₂O₃ Nanoparticle-modified CPE | Square-Wave Anodic Adsorptive Stripping Voltammetry (SWAAdSV) | ( 5.0 \times 10^{-8} ) – ( 3.0 \times 10^{-5} ) | ( 2.6 \times 10^{-8} ) | Human Serum | [2] [3] |

| In-situ modified Screen-Printed Electrode (ISPE) | Potentiometry | ( 7.0 \times 10^{-7} ) – ( 1.0 \times 10^{-2} ) | ( 5.6 \times 10^{-7} ) | Pharmaceutical Formulations | [1] |

| In-situ modified Carbon Paste Electrode (ICPE) | Potentiometry | ( 7.0 \times 10^{-7} ) – ( 1.0 \times 10^{-2} ) | ( 5.9 \times 10^{-7} ) | Pharmaceutical Formulations | [1] |

Detailed Experimental Protocol: SWAAdSV using Al₂O₃NPs/CPE

Principle

The method is based on the electrochemical oxidation of NPZ on the Al₂O₃NPs/CPE surface. The nanoparticles enhance the electrode's effective surface area and electron transfer kinetics. The adsorptive stripping technique involves the preconcentration of NPZ onto the electrode surface prior to the voltammetric measurement, significantly boosting sensitivity. [2]

Reagents and Equipment

- Chemicals: this compound standard, Graphite powder (synthetic, 1-2 µm), Aluminium oxide nanoparticles (Al₂O₃NPs), Paraffin oil, Britton-Robinson (BR) buffer components (Boric acid, Orthophosphoric acid, Glacial acetic acid).

- Solutions:

- NPZ Stock Solution (1.0 × 10⁻³ M): Accurately weigh NPZ and dissolve in distilled water. Store in a dark bottle at 4°C.

- Britton-Robinson Buffer (0.04 M, pH 7.0): Prepare by mixing solutions of boric acid, orthophosphoric acid, and acetic acid, and adjust to pH 7.0 with 0.2 M sodium hydroxide.

- Equipment:

- Potentiostat/Galvanostat with voltammetry software.

- Three-electrode cell: Al₂O₃NPs/CPE (Working electrode), Ag/AgCl (Reference electrode), Platinum wire (Auxiliary electrode).

- Magnetic stirrer and pH meter.

Electrode Modification and Preparation

- Preparation of Modified Carbon Paste: Thoroughly mix 0.75 g of graphite powder and 0.25 g of Al₂O₃ nanoparticles in a mortar. Add 0.3 mL of paraffin oil and mix until a homogeneous paste is achieved. [2]

- Packing the Electrode: Fill the electrode cavity (e.g., a Teflon tube) with the prepared paste. Compact the paste firmly and polish the surface on a smooth paper to obtain a shiny, fresh surface before each measurement.

Recommended Voltammetric Procedure

The workflow for the determination of NPZ is outlined in the following diagram:

Preconcentration/Adsorption Step:

- Transfer 10 mL of the supporting electrolyte (BR buffer, pH 7.0) into the electrochemical cell.

- Add an appropriate aliquot of the sample or standard NPZ solution.

- Immerse the three electrodes and stir the solution for 120 seconds at open circuit potential to allow adsorption of NPZ onto the electrode surface. [2]

Equilibration Step:

- Stop stirring and allow the solution to become quiescent for 15 seconds.

Voltammetric Measurement:

Calibration and Quantification:

- Construct a calibration curve by plotting the anodic peak current against the concentration of NPZ.

- The linear range is typically ( 5.0 \times 10^{-8} ) to ( 3.0 \times 10^{-5} ) mol L⁻¹. [2]

- Determine the concentration of unknown samples by interpolation from the calibration curve.

Analysis of Pharmaceutical and Biological Samples

- Pharmaceutical Formulations (Eye Drops): Dilute the sample directly with the supporting electrolyte. Filter if necessary. The analysis can be performed using the standard addition method to account for matrix effects. [1] [4]

- Human Serum: Pre-treat the serum sample by protein precipitation. Add an equal volume of acetonitrile to the serum sample, vortex, and centrifuge. Dilute the clear supernatant with BR buffer (pH 7.0) for analysis. [2] [3]

Method Validation and Performance Characteristics

The described SWAAdSV method has been validated according to standard analytical procedures.

Table 2: Validation Parameters for the SWAAdSV Determination of NPZ

| Parameter | Result / Value |

|---|---|

| Linear Range | ( 5.0 \times 10^{-8} ) – ( 3.0 \times 10^{-5} ) mol L⁻¹ |

| Limit of Detection (LOD) | ( 2.6 \times 10^{-8} ) mol L⁻¹ (0.0064 µg mL⁻¹) |

| Limit of Quantification (LOQ) | ( 8.7 \times 10^{-8} ) mol L⁻¹ |

| Precision (Repeatability) | RSD < 2% (n = 6) [based on similar electrochemical studies] |

| Selectivity | No interference from common excipients, ions, or endogenous compounds in serum. [1] [2] |

| Recovery (in Human Serum) | Close to 100% (Validated against standard addition method) [2] |

Troubleshooting and Best Practices

- Peak Shape Deterioration: This is often due to electrode fouling. Ensure the carbon paste surface is gently polished on a clean sheet of paper before each measurement to regenerate a fresh, active surface.

- Low Reproducibility: Inconsistent mixing or packing of the carbon paste can cause this. Ensure the paste composition is homogeneous and packed uniformly into the electrode body.

- Drifting Baseline: Check the condition of the reference electrode. Ensure the cell is properly shielded from electrical noise.

- Low Sensitivity: Verify the pH of the supporting electrolyte, as the electrochemical reaction is pH-dependent. Confirm the preconcentration time and the integrity of the modifier (Al₂O₃NPs).

Conclusion

The voltammetric method utilizing an aluminium oxide nanoparticle-modified carbon paste electrode provides a robust, sensitive, and selective platform for the determination of this compound. Its successful application in complex matrices like human serum makes it highly suitable for pharmaceutical quality control, bioanalysis, and clinical monitoring. The protocol outlined herein offers researchers a detailed guide for implementing this method in analytical laboratories.

References

- 1. In situ modified screen printed and carbon paste ion selective... [pmc.ncbi.nlm.nih.gov]

- 2. Doping Agent this compound: Development of ... [dergipark.org.tr]

- 3. Doping Agent this compound: Development of ... [academia.edu]

- 4. A green TLC densitometric method for the simultaneous ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Chemiluminescence Determination of Naphazoline Hydrochloride Using Quantum Dot Technology

Introduction

Naphazoline hydrochloride (NH) is an imidazoline derivative with potent α-adrenergic agonist activity, widely used as a vasoconstrictor agent in ophthalmic and nasal decongestant formulations. Accurate determination of NH in pharmaceutical preparations and biological samples is essential for quality control and therapeutic drug monitoring. Traditional analytical methods often lack the sensitivity required for trace-level detection in complex matrices. Chemiluminescence (CL)-based methods have emerged as powerful alternatives due to their exceptional sensitivity, wide linear dynamic range, and relatively simple instrumentation. The integration of quantum dots (QDs) as catalytic enhancers or luminophores in CL systems has revolutionized this field, enabling unprecedented detection limits for pharmaceutical compounds.

Quantum dots are semiconductor nanocrystals (typically 2-10 nm in diameter) that exhibit unique optoelectronic properties due to quantum confinement effects. Their broad absorption spectra, narrow, symmetric emission bands, high molar extinction coefficients, and exceptional photostability make them ideal candidates for analytical sensing applications. When incorporated into CL systems, QDs can significantly amplify emission signals through various mechanisms, including energy transfer, electron transfer processes, and catalytic activities, thereby dramatically improving analytical sensitivity.

This document provides detailed application notes and experimental protocols for the determination of this compound using QD-enhanced CL methods, specifically designed for researchers, scientists, and drug development professionals in pharmaceutical analysis.

Analytical Methods Comparison

Table 1: Comparison of Analytical Performance Characteristics for this compound Determination

| Method Characteristic | QD-Chemiluminescence Method [1] | Flow Injection-CL (KIO₄-H₂O₂) [2] | Flow Injection-CL (KMnO₄-Formaldehyde) [3] |

|---|---|---|---|

| Linear Range | 5.0 × 10⁻¹⁰ – 2.0 × 10⁻⁷ mol/L | 5.0 × 10⁻⁶ – 70 × 10⁻⁶ mol/L | 1.0 × 10⁻² – 7.0 mg/L |

| Detection Limit | 5.0 × 10⁻¹⁰ mol/L | 1.0 × 10⁻⁶ mol/L | 8.69 × 10⁻³ mg/L |

| Precision (RSD%) | 1.0–1.3% | 2.8% | Not specified |

| Sample Throughput | Not specified | 120 samples/h | Not specified |

| Applications | Pharmaceuticals, human urine, serum | Pharmaceuticals | Pharmaceuticals |

| Key Advantages | Exceptional sensitivity, biological sample compatibility | High throughput, simplicity | Simultaneous determination of NH and oxymetazoline |

Table 2: Quantum Dot Properties and Characteristics in Analytical Applications [4]

| Property | Quantum Dots | Traditional Organic Dyes |

|---|---|---|

| Size Range | 2–10 nm | 1–2 nm |

| Absorption Spectra | Broad, continuous | Narrow, discrete |

| Emission Spectra | Narrow, symmetric (30–90 nm) | Broad, asymmetric |

| Molar Extinction Coefficient | 10⁵–10⁶ M⁻¹·cm⁻¹ | Typically <10⁵ M⁻¹·cm⁻¹ |

| Quantum Yield | 0.1–0.8 | Variable, often <0.5 |

| Photostability | High | Moderate to low |

| Stokes Shift | Large | Small to moderate |

Quantum Dots Synthesis and Characterization

Synthesis of Cysteine-Capped CdTe Quantum Dots

Principle: This protocol describes the aqueous synthesis of cysteine-capped CdTe QDs for use in CL detection of this compound. The synthesis exploits the coordination of cysteine thiol groups to cadmium ions, forming stable complexes that decompose to form CdTe nanocrystals under hydrothermal conditions [4].

Materials and Reagents:

- Cadmium chloride (CdCl₂, ≥99.9%)

- Sodium tellurite (Na₂TeO₃, ≥99%)

- L-cysteine (≥98%)

- Sodium borohydride (NaBH₄, ≥98%)

- Ultrapure water (18.2 MΩ·cm)

Equipment:

- Three-neck round-bottom flask (250 mL)

- Reflux condenser

- Schlenk line or nitrogen gas supply

- Magnetic stirrer with heating

- UV-Vis spectrophotometer

- Fluorescence spectrophotometer

- Transmission electron microscope (TEM)

Synthesis Procedure:

- Dissolve 0.366 g CdCl₂ (2 mmol) and 0.242 g L-cysteine (2 mmol) in 100 mL ultrapure water in a three-neck flask.

- Adjust pH to 9.0 using 1 M NaOH solution under continuous nitrogen purging.

- Add 0.133 g Na₂TeO₃ (0.5 mmol) to the solution with stirring.

- Slowly add 0.076 g NaBH₄ (2 mmol) to reduce Te⁴⁺ to Te²⁻.

- Reflux the reaction mixture at 100°C for 2–6 hours under nitrogen atmosphere to control QD growth.

- Monitor growth by observing color changes (pale yellow → dark orange → red).

- Cool the solution to room temperature and precipitate QDs with absolute ethanol.

- Centrifuge at 10,000 × g for 10 minutes and redisperse in ultrapure water.

- Store the purified QDs at 4°C in dark conditions until use.

Characterization:

- UV-Vis Spectroscopy: Confirm absorption onset between 450–550 nm.

- Fluorescence Spectroscopy: Verify emission maxima between 500–600 nm.

- TEM Analysis: Determine particle size distribution (typically 2–5 nm).

- XRD: Confirm crystalline structure with characteristic zinc blende pattern.

Quantum Dot-Enhanced Chemiluminescence Method

Experimental Protocol for NH Determination

Principle: The method is based on the amplification effect of cysteine-capped CdTe QDs on the weak CL emission from the luminol-KIO₄ reaction in alkaline medium. This compound quantitatively quenches this enhanced CL signal through an energy transfer mechanism, enabling highly sensitive NH detection [1].

Materials and Reagents:

- Cysteine-capped CdTe QDs (synthesized as above)

- Luminol (≥97%)

- Potassium periodate (KIO₄, ≥99.8%)

- This compound standard (≥98%)

- Sodium hydroxide (NaOH, ≥97%)

- Phosphate buffer (0.1 M, pH 7.4)

- Ultrapure water

Equipment:

- Chemiluminescence analyzer with photomultiplier tube

- Data acquisition system

- Peristaltic pump for reagent delivery

- Thermostatic cell holder

- Micropipettes

Solution Preparation:

- Luminol stock solution (1.0 × 10⁻² M): Dissolve 0.177 g luminol in 100 mL 0.1 M NaOH.

- KIO₄ solution (1.0 × 10⁻² M): Dissolve 0.230 g KIO₄ in 100 mL ultrapure water.

- QD solution: Dilute synthesized QDs to appropriate concentration (typically 1.0 × 10⁻⁵ M based on CdTe).

- NH standard solutions: Prepare serial dilutions from 1.0 × 10⁻⁹ to 1.0 × 10⁻⁶ M in ultrapure water.

- Alkaline borate buffer (0.2 M, pH 9.5).

Optimized Experimental Conditions [1]:

- pH: 9.5 (borate buffer)

- Luminol concentration: 5.0 × 10⁻⁵ M

- KIO₄ concentration: 1.0 × 10⁻⁴ M

- QD concentration: 5.0 × 10⁻⁷ M

- Temperature: 25°C

Procedure:

- Place 100 μL QD solution in the CL cuvette.

- Add 100 μL luminol solution and 100 μL borate buffer.

- Inject 100 μL KIO₄ solution to initiate the CL reaction.

- Measure the maximum CL intensity (I₀).

- Repeat steps 1–4 with addition of 100 μL NH standard/sample before KIO₄ injection.

- Record the CL intensity in presence of NH (I).

- Calculate ΔI = I₀ - I for standard curve construction.

Calibration and Quantification:

- Prepare NH standard solutions covering 5.0 × 10⁻¹⁰ – 2.0 × 10⁻⁷ M.

- Measure ΔI for each standard concentration.

- Plot ΔI versus NH concentration (log scale typically gives linear relationship).

- Determine sample concentrations from standard curve.

Table 3: Method Validation Parameters for QD-CL Determination of NH [1]

| Validation Parameter | Value |

|---|---|

| Linear Range | 5.0 × 10⁻¹⁰ – 2.0 × 10⁻⁷ mol/L |

| Correlation Coefficient (r²) | 0.9993 |

| Limit of Detection (LOD) | 5.0 × 10⁻¹⁰ mol/L |

| Limit of Quantification (LOQ) | 1.7 × 10⁻⁹ mol/L |

| Intra-day Precision (RSD%, n=5) | 1.0% (2.0 nmol/L), 1.3% (150 nmol/L) |

| Inter-day Precision (RSD%, n=5) | <2.5% |

| Recovery in Pharmaceuticals | 98.5–102.3% |

| Recovery in Human Serum | 96.8–101.7% |

| Recovery in Human Urine | 97.2–102.5% |

Mechanism and Workflow

The following diagram illustrates the experimental workflow and mechanism for the QD-enhanced CL determination of this compound:

Diagram 1: Experimental workflow and mechanism for QD-enhanced CL determination of this compound

Alternative Chemiluminescence Methods

Flow Injection-CL with KIO₄-H₂O₂ System

Principle: This method exploits the enhancing effect of NH on the weak CL signal from KIO₄-H₂O₂ reaction, enabling determination in pharmaceutical formulations with high sample throughput [2].

Optimized Conditions:

- KIO₄ concentration: 5.0 × 10⁻³ M in phosphate buffer (pH 5.0)

- H₂O₂ concentration: 1.0 × 10⁻² M

- Disodium EDTA: 1.0 × 10⁻³ M (stabilizer)

- Flow rate: 3.0 mL/min

- Injection volume: 100 μL

Procedure:

- Prepare carrier stream containing H₂O₂ and EDTA.

- Prepare KIO₄ solution in pH 5.0 phosphate buffer.

- Inject NH standards/samples (100 μL) into carrier stream.

- Merge with KIO₄ stream in mixing tee.

- Measure CL intensity in flow cell.

- Construct calibration curve (5.0 × 10⁻⁶ – 70 × 10⁻⁶ M).

Flow Injection-CL with KMnO₄-Formaldehyde System

Principle: Based on CL intensity generated from redox reaction between KMnO₄ and formaldehyde in sulfuric acid medium, applicable to simultaneous determination of NH and oxymetazoline hydrochloride [3] [5].

Optimized Conditions:

- H₂SO₄ concentration: 0.05 M

- KMnO₄ concentration: 1.0 × 10⁻³ M

- Formaldehyde concentration: 0.1% v/v

- Linear range: 1.0 × 10⁻² – 7.0 mg/L for NH

Procedure:

- Prepare acidic KMnO₄ solution (0.05 M H₂SO₄).

- Prepare formaldehyde solution (0.1% in ultrapure water).

- Merge NH sample stream with formaldehyde stream.

- Mix with KMnO₄ solution in flow cell.

- Measure CL intensity immediately.

- Construct separate calibration curves for NH and oxymetazoline.

Applications in Pharmaceutical and Biological Analysis

Sample Preparation Protocols

Pharmaceutical Formulations (Eye Drops/Nasal Sprays):

- Accurately measure 1.0 mL of well-mixed formulation.

- Dilute with ultrapure water to 100 mL in volumetric flask.

- Sonicate for 5 minutes to ensure complete dissolution.

- Further dilute with water to obtain concentration within linear range.

- Filter through 0.45 μm membrane if necessary.

Human Serum Samples:

- Collect blood samples by venipuncture and allow to clot at room temperature.

- Centrifuge at 3000 × g for 15 minutes to separate serum.

- Mix 1.0 mL serum with 2.0 mL acetonitrile for protein precipitation.

- Vortex for 1 minute and centrifuge at 10,000 × g for 10 minutes.

- Collect supernatant and evaporate to dryness under nitrogen stream.

- Reconstitute residue in 1.0 mL ultrapure water for analysis.

Human Urine Samples:

- Collect mid-stream urine in sterile container.

- Centrifuge at 5000 × g for 10 minutes to remove particulate matter.

- Dilute supernatant 1:10 with ultrapure water.

- Apply to preconditioned C18 solid-phase extraction cartridge.

- Wash with 5 mL water and elute with 2 mL methanol.

- Evaporate eluent to dryness and reconstitute in water for analysis.

Method Validation and Quality Control

Specificity: Demonstrate absence of interference from excipients (benzalkonium chloride, EDTA, buffers) and endogenous compounds (serum proteins, urinary metabolites).

Accuracy and Precision:

- Prepare QC samples at low, medium, and high concentrations (1.0 × 10⁻⁹, 1.0 × 10⁻⁸, 1.0 × 10⁻⁷ M).

- Analyze six replicates at each level within same day (intra-day) and over six different days (inter-day).

- Acceptable criteria: RSD <5%, accuracy 95–105%.

Stability:

- Evaluate short-term stability (room temperature, 24 h), long-term stability (-20°C, 30 days), and freeze-thaw stability (3 cycles).

- Document any observed degradation.

Troubleshooting and Technical Notes

Diminished CL Signal:

- Check QD integrity (verify fluorescence emission)

- Prepare fresh KIO₄ solution (light-sensitive)

- Verify pH of buffer solutions

Poor Reproducibility:

- Ensure consistent mixing of reagents

- Maintain constant temperature

- Check flow rate stability (FI-CL methods)

Matrix Interferences:

- Optimize sample clean-up procedures

- Use standard addition method for complex matrices

- Consider alternative sample dilution factors

QD Storage and Stability:

- Store in amber vials at 4°C

- Monitor fluorescence regularly

- Prepare fresh batches monthly

Conclusion

The integration of quantum dot technology with chemiluminescence detection provides a powerful analytical platform for sensitive determination of this compound in pharmaceutical and biological matrices. The QD-enhanced CL method offers exceptional sensitivity with detection limits approaching 5.0 × 10⁻¹⁰ mol/L, approximately three orders of magnitude better than conventional CL approaches. The response surface methodology optimization ensures robust performance, while the straightforward instrumentation requirements make this technique accessible to most analytical laboratories.

For applications requiring high-throughput analysis, the flow injection CL methods provide excellent alternatives with good sensitivity and throughput of up to 120 samples per hour. The successful application to human serum and urine samples demonstrates the utility for therapeutic drug monitoring and pharmacokinetic studies.

Future developments in this field may focus on multiplexed detection using QDs with different emission characteristics, implementation in microfluidic devices for point-of-care testing, and expansion to other imidazoline derivatives and pharmaceutical compounds.

References

- 1. Determination of naphazoline in biological and... hydrochloride [pubmed.ncbi.nlm.nih.gov]

- 2. Flow Injection Chemiluminescence Determination of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Flow-injection Chemiluminescence Method for the ... [pubmed.ncbi.nlm.nih.gov]

- 4. for Pharmaceutical and Biomedical... | IntechOpen Quantum Dots [intechopen.com]

- 5. Flow-injection chemiluminescence method for the ... [sigmaaldrich.com]

Comprehensive Application Notes and Protocols: Spectrophotometric Determination of Naphazoline HCl Using Multivariate Calibration

Introduction to Naphazoline HCl and Multivariate Calibration

Pharmacological Significance and Analytical Challenges

Naphazoline hydrochloride (NZ) is a widely used imidazoline derivative with pronounced alpha-adrenergic agonist activity, primarily employed as a vasoconstrictor in ophthalmic and nasal formulations. The compound, chemically known as 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole hydrochloride, exerts its therapeutic effect by stimulating α-adrenergic receptors in the conjunctiva, resulting in reduced swelling and edema of the eyes. [1] In pharmaceutical formulations, naphazoline HCl is frequently combined with other active ingredients such as pheniramine maleate (antihistamine), antazoline hydrochloride (H1 receptor antagonist), or chlorpheniramine maleate to provide enhanced therapeutic effects for allergic conjunctivitis and ocular inflammation. [1] [2]

The quantitative analysis of naphazoline HCl in complex multi-component formulations presents significant analytical challenges due to the extensive spectral overlap between the drug and its co-formulated ingredients, degradation products, and official impurities. Traditional univariate spectrophotometric methods lack the specificity required for accurate determination in such matrices, necessitating the implementation of multivariate calibration techniques that can mathematically resolve the overlapping spectral profiles while simultaneously quantifying multiple components. [1] [3] These advanced chemometric approaches have gained considerable attention in pharmaceutical analysis due to their ability to extract meaningful information from complex spectral data without requiring physical separation of components.

Fundamental Principles of Multivariate Calibration

Multivariate calibration represents a collection of mathematical tools that establish a relationship between multivariate response data (e.g., spectral intensities at multiple wavelengths) and analyte concentrations through the use of calibration standards with known compositions. The fundamental principle underpinning these methods is the application of factor-based algorithms that can handle highly collinear spectral data while minimizing the impact of unrelated variations and noise. Unlike classical univariate calibration that relies on single wavelength measurements, multivariate approaches utilize the entire spectral profile, thereby enhancing method specificity, robustness, and predictive accuracy. [2] [3]

The three most prevalent algorithms applied to naphazoline HCl analysis include:

Partial Least Squares (PLS): A factor-based method that identifies latent variables maximizing the covariance between spectral data and analyte concentrations. PLS models both the concentration and spectral matrices simultaneously, making it particularly effective for handling correlated predictor variables and noisy data. [1] [2]

Artificial Neural Networks (ANN): A non-linear modeling approach inspired by biological neural systems that can capture complex relationships between spectral inputs and concentration outputs through interconnected processing nodes organized in layers. ANN is especially valuable when dealing with non-linear responses or complex interactions between components. [1] [4]

Principal Component Regression (PCR): A two-step method that first reduces spectral data dimensionality through principal component analysis followed by regression of concentrations against the principal component scores. While effective for dimensionality reduction, PCR may be less predictive than PLS as it doesn't incorporate concentration information during the factor extraction phase. [2]

Method Development and Optimization

Spectral Acquisition Parameters

The foundation of successful multivariate calibration lies in the acquisition of high-quality spectral data with appropriate parameters. Based on comprehensive methodological studies, the following standardized conditions have been optimized for naphazoline HCl analysis:

Table 1: Optimal Spectrophotometric Parameters for Naphazoline HCl Analysis

| Parameter | Specification | Rationale |

|---|---|---|

| Spectral Range | 200-400 nm | Covers characteristic absorption maxima of naphazoline and common co-formulants [1] [2] |

| Measurement Interval | 0.2-1.0 nm | Balances spectral resolution with data processing efficiency [1] |

| Scan Speed | Moderate (240 nm/min) | Minimizes instrument noise while maintaining practical analysis time [2] |

| Cell Path Length | 1.0 cm quartz | Standard for UV-Vis spectrophotometry providing adequate sensitivity [1] [2] |

| Solvent | Methanol or water | Provides sufficient solubility without significant background absorption [1] |

| Temperature Control | Ambient (25°C) | Maintains consistency in spectral measurements [3] |

The critical spectral region for naphazoline HCl quantification falls between 250-300 nm, where the compound exhibits characteristic absorption with minimal interference from solvent effects. Below 250 nm, significant noise and solvent interference can compromise data quality, while above 300 nm, most analytes of interest show negligible absorption, providing little valuable information for modeling. [1] For naphazoline HCl in combination with antazoline HCl, the 260-340 nm region shows complete spectral overlap, while the 200-260 nm region demonstrates moderate overlap, necessitating sophisticated chemometric approaches for resolution. [2]

Calibration Design Considerations

The construction of robust multivariate calibration models requires careful planning of calibration mixtures to adequately represent the concentration variance and potential interactions in real samples. The Brereton five-level calibration design has been successfully implemented for naphazoline HCl systems, efficiently spanning the multi-dimensional concentration space while minimizing the number of required calibration standards. [1] This design is particularly advantageous for analyzing complex mixtures containing multiple drugs and impurities, as it captures both individual component variations and their potential interactions.

Table 2: Recommended Concentration Ranges for Calibration Standards

| Analyte | Linear Range (μg/mL) | LOD (μg/mL) | LOQ (μg/mL) | Remarks |

|---|---|---|---|---|

| Naphazoline HCl | 5.0-13.0 | 0.447 (PLS), 0.494 (ANN) | 1.355 (PLS), 1.496 (ANN) | Covers pharmaceutical dosage levels [1] |

| Pheniramine Maleate | 10.0-60.0 | 1.750 (PLS), 2.093 (ANN) | 5.303 (PLS), 6.341 (ANN) | Higher range reflects formulation ratio [1] |

| Antazoline HCl | 2.0-40.0 | - | - | For combination eye drops [2] |

| NZ Impurity B | 1.0-5.0 | - | - | Official impurity per pharmacopeia [1] |

| PN Impurity A & B | 2.0-14.0 | - | - | Pheniramine-related impurities [1] |

For a four-component system containing naphazoline HCl, phenylephrine HCl, diphenhydramine HCl, and methylparaben, a central composite design with 17-25 calibration mixtures has proven effective, significantly reducing the number of required standards compared to a full factorial approach while maintaining predictive accuracy. [3] The calibration set should include at least 5-6 concentration levels for each component, evenly distributed across the expected concentration range in pharmaceutical formulations.

Detailed Experimental Protocols

Partial Least Squares (PLS) Regression Protocol

3.1.1 Equipment and Reagents

- Instrumentation: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1601 or equivalent) equipped with 1.0 cm matched quartz cells and thermostatable cell holder. The instrument should be connected to a computer system running multivariate analysis software (PLS Toolbox for MATLAB or equivalent). [1]

- Software Requirements: MATLAB (version 7.0.1 or higher) with PLS Toolbox (version 2.1 or higher) or comparable chemometric software package. [1]

- Reference Standards: Certified naphazoline HCl reference standard (purity ≥99%), pheniramine maleate (purity ≥99%), and related impurity standards as required. [1]

- Solvents: High-purity methanol, deionized water (HPLC grade). [1]

- Glassware: Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL), precision pipettes covering 1-10 mL range, and amber vials for light-sensitive solutions.

3.1.2 Step-by-Step Procedure

Primary Standard Solutions: Accurately weigh 25.0 mg of naphazoline HCl reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a 1000 μg/mL stock solution. Prepare similar stock solutions for all other analytes and potential interferents (e.g., pheniramine maleate: 50.0 mg in 50 mL methanol → 1000 μg/mL). [1]

Calibration Set Preparation: Using the Brereton five-level design, prepare 20-25 calibration mixtures by transferring appropriate volumes of each stock solution to 10 mL volumetric flasks. The concentration ranges should follow those specified in Table 2, maintaining the appropriate ratios present in pharmaceutical formulations. Dilute to volume with methanol and mix thoroughly. [1]

Spectral Acquisition: Measure the absorbance spectra of all calibration standards against a methanol blank across the 200-400 nm range with 0.2 nm intervals. Maintain consistent measurement conditions (scan speed, slit width, temperature) throughout. Save all spectra in ASCII format for subsequent data processing. [1]

Data Preprocessing: Organize the spectral data into a matrix R (I × J), where I represents the number of samples and J the number of wavelengths. Similarly, construct the concentration matrix C (I × K), where K is the number of analytes. Apply mean centering to both matrices to enhance model stability and interpretability. [1] [3]

Model Optimization: Perform leave-one-out cross-validation to determine the optimal number of latent variables. Plot the root mean square error of calibration (RMSEC) against the number of latent variables and select the point where RMSEC stabilizes or begins to increase. Typically, 5-6 latent variables provide optimal performance for naphazoline HCl systems. [1] [2]

Model Validation: Validate the optimized PLS model using an independent set of 8-10 validation samples not included in the calibration set. Calculate the root mean square error of prediction (RMSEP) and standard error of prediction (SEP) to confirm the absence of overfitting. [1]

The following workflow diagram illustrates the complete PLS regression procedure:

Artificial Neural Network (ANN) Protocol

3.2.1 Network Architecture and Parameters

The ANN modeling approach offers distinct advantages for handling non-linear responses in complex pharmaceutical formulations. The following protocol details the implementation of a feed-forward neural network with backpropagation learning:

Input Layer Configuration: Use the 251 spectral data points (200-400 nm at 0.8 nm intervals) as input neurons. Normalize all input data to a 0-1 scale to ensure uniform weighting across variables. [1] [4]

Hidden Layer Optimization: Systematically vary the number of neurons in the hidden layer (typically 3-8 neurons) and calculate RMSEC for each configuration. Select the architecture yielding the lowest RMSEC value (<0.1 for all analytes). Research indicates that 4 hidden neurons typically provide optimal performance for naphazoline HCl systems without overfitting. [1]

Output Layer Specification: Configure 5 output neurons corresponding to the concentrations of naphazoline HCl, pheniramine maleate, and three official impurities (NZ impurity B, PN impurity A, and PN impurity B). Apply purelin (linear) transfer function to the output layer. [1]

Training Parameters: Set learning rate to 0.1, maximum epochs to 50, and error goal to 0.001. Use the Levenberg-Marquardt backpropagation algorithm for efficient network training. Randomize the presentation order of calibration samples to prevent cycling during training. [1]

3.2.2 Network Training and Validation

Data Partitioning: Divide the available data into three subsets: 70% for training, 15% for validation, and 15% for testing. The validation set monitors potential overfitting during training, while the test set provides an independent assessment of network performance. [1]

Network Initialization: Initialize weights and biases with small random values to break symmetry. Use different random seeds to assess network stability across multiple initializations.

Iterative Training: Present the training data to the network and adjust weights and biases to minimize the mean square error between predicted and actual concentrations. Monitor the validation error throughout training and implement early stopping when the validation error begins to increase (indicating overfitting). [1] [4]

Model Assessment: Evaluate the trained network using the independent test set. Calculate recovery percentages, RMSEP, and SEP for each analyte. Compare the performance metrics with those obtained from the PLS model to determine the optimal approach for the specific application. [1]

Data Analysis and Method Validation

Calculation of Figures of Merit

Comprehensive validation of multivariate calibration methods requires calculation of specific figures of merit to establish method reliability and performance characteristics. The net analyte signal (NAS) concept provides a framework for calculating these parameters in the presence of other interfering components. [3] [5]

Selectivity (SEL): Calculated as the ratio of the net analyte signal to the total signal, providing a measure of spectral overlap. Values range from 0 (complete overlap) to 1 (no overlap). For naphazoline HCl in complex mixtures, selectivity values typically range from 0.3-0.6, indicating significant but manageable spectral overlap. [3]

Sensitivity (SEN): Defined as the net analyte signal per unit concentration, calculated as SEN = 1/‖b‖ where b is the regression vector in the net analyte signal approach. Higher values indicate greater concentration response to spectral changes. [3] [5]

Limit of Detection (LOD): Determined using the formula LOD = 3.3σ/‖b‖, where σ represents the error estimate from the calibration model. For naphazoline HCl, LOD values of 0.447 μg/mL (PLS) and 0.494 μg/mL (ANN) have been reported. [1] [5]

Limit of Quantification (LOQ): Calculated as LOQ = 10σ/‖b‖, representing the lowest concentration that can be quantified with acceptable precision and accuracy. Typical LOQ values for naphazoline HCl range from 1.355-1.496 μg/mL. [1]

Method Validation Criteria

To ensure regulatory compliance and analytical reliability, multivariate methods for naphazoline HCl determination should meet the following validation criteria:

Table 3: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria | Naphazoline HCl (PLS) | Naphazoline HCl (ANN) |

|---|---|---|---|

| Linearity (R²) | >0.999 | >0.999 | >0.999 |

| Accuracy (% Recovery) | 98-102% | 99.5-101.2% | 99.8-101.5% |

| Precision (% RSD) | <2% | 0.8-1.5% | 0.7-1.3% |

| Specificity | No interference from excipients | Confirmed | Confirmed |

| LOD (μg/mL) | - | 0.447 | 0.494 |

| LOQ (μg/mL) | - | 1.355 | 1.496 |

| Robustness | Small, deliberate variations | Method sustains | Method sustains |

The accuracy should be assessed through standard addition methods, with recovery values for naphazoline HCl in the range of 98.8-103.5% depending on the specific formulation matrix. [2] Precision should be evaluated at three concentration levels (low, medium, high) across multiple days to establish both repeatability and intermediate precision.

Application to Pharmaceutical Formulations

Sample Preparation Protocol

The analysis of commercial eye drop formulations containing naphazoline HCl requires appropriate sample preparation to ensure compatibility with spectrophotometric measurement while maintaining the integrity of the multivariate calibration approach:

Commercial Product (Naphcon-A Eye Drops): Transfer an accurately measured volume of eye drops equivalent to approximately 2.5 mg naphazoline HCl (typically 1.0 mL for Naphcon-A containing 0.25 mg/mL NZ and 3.0 mg/mL PN) to a 100 mL volumetric flask. [1]

Extraction and Dilution: Add approximately 70 mL methanol to the flask and sonicate for 10 minutes with occasional swirling to ensure complete extraction of active ingredients. Dilute to volume with methanol and mix thoroughly.

Working Solution Preparation: Pipette 1.0 mL of the initial extract into a 10 mL volumetric flask and dilute to volume with methanol to obtain a final concentration of approximately 2.5 μg/mL naphazoline HCl, falling within the linear range of the calibration model. [1]

Filtration (if necessary): For suspensions or formulations containing insoluble excipients, filter the final working solution through a 0.45 μm syringe filter (nylon or PTFE) before spectral measurement to remove particulate matter.

Analysis and Calculation

Spectral Measurement: Record the UV spectrum of the prepared sample solution against a methanol blank using the same instrumental parameters established during calibration development (200-400 nm range, 0.2 nm intervals, 1.0 cm path length). [1]

Concentration Prediction: Apply the sample spectrum to the pre-validated PLS or ANN model to obtain predicted concentrations for naphazoline HCl and other components of interest. Most chemometric software packages provide built-in functions for applying calibration models to unknown samples.

Standard Addition Recovery: To verify method accuracy and assess potential matrix effects, perform a standard addition experiment by spiking the sample solution with known quantities of naphazoline HCl reference standard (typically at 50%, 100%, and 150% of the expected concentration). The obtained recovery percentages should fall within 98-102% to confirm method accuracy. [1] [5]

Statistical Comparison: Compare the results obtained by multivariate calibration with those from official pharmacopeial methods (typically HPLC) using Student's t-test and F-test. The calculated t and F values should be lower than theoretical values at 95% confidence level, indicating no significant differences between the methods. [1]

Troubleshooting and Technical Notes

Common Issues and Solutions